(Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that allows it to interact with biological systems, making it a subject of interest in drug discovery and development.
The compound can be synthesized in laboratory settings, typically from commercially available starting materials. Its synthesis often involves multi-step organic reactions, which may include amination, hydroxy group introduction, and acetimidamide formation. The specific protocols for its synthesis are detailed in the subsequent section.
(Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide belongs to the class of organic compounds known as amides. More specifically, it is classified as a hydroxylamine derivative due to the presence of the N'-hydroxy functional group. Its structural features suggest potential interactions with various biological targets, particularly in the central nervous system.
The synthesis of (Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are often employed to monitor the progress of the reactions and confirm the identity of intermediates and final products.
The molecular structure of (Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide can be represented by its chemical formula C_{12}H_{19}N_{3}O_{2}. The compound features several functional groups:
The compound's 3D structure can be visualized using molecular modeling software, providing insights into its spatial orientation and potential interaction sites for biological targets.
(Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by factors such as solvent choice, temperature, and the presence of catalysts or reagents that can facilitate or hinder specific reactions.
The mechanism of action for (Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide is not fully elucidated but is believed to involve interactions with specific receptors or enzymes within biological systems:
Studies involving receptor binding assays and enzyme activity measurements are essential for elucidating its mechanism of action and understanding its pharmacological profile.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of (Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide.
(Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide has potential applications in:
(Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide represents a strategically designed bioactive molecule incorporating two pharmacologically significant motifs: the N-hydroxyacetimidamide functional group and the morpholinopiperidine scaffold. This molecular architecture positions the compound at the intersection of targeted enzyme modulation and selective receptor interactions. Its core structure consists of a piperidine ring substituted at the 4-position with a morpholine group, coupled to an acetimidamide backbone featuring a hydroxylamine (-NH-OH) group in the Z-configuration. The molecular formula is established as C₁₁H₂₂N₄O₂ with a molecular weight of 242.32 g/mol, distinguishing it from phenyl-substituted analogs through the replacement of aromatic systems with a saturated heterocyclic system [1]. This structural modification significantly alters physicochemical properties and biological targeting capabilities compared to simpler analogs. The compound exemplifies modern medicinal chemistry approaches where synergistic integration of distinct pharmacophoric elements aims to enhance target affinity while optimizing drug-like properties.
Acetimidamide derivatives constitute a privileged chemotype in medicinal chemistry due to their versatile bioisosteric properties and capacity for targeted molecular interactions. The N-hydroxyacetimidamide moiety, specifically, serves as a potent zinc-binding group (ZBG) capable of coordinating with catalytic zinc ions in metalloenzymes. This functionality enables reversible, high-affinity interactions with enzyme active sites, making it invaluable for designing inhibitors against hydrolytic enzymes. Beyond metal coordination, the amidoxime group (-C(=NOH)NH₂) participates in extensive hydrogen bonding networks due to its dual hydrogen bond donor and acceptor capabilities. The protonated nitrogen can form strong ionic interactions with acidic residues, while the hydroxyl group serves as a hydrogen bond donor [1].
The Z-configuration in (Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide is structurally significant as it positions the hydroxyl group syn to the morpholinopiperidine chain, creating an optimal spatial arrangement for simultaneous interactions with multiple enzyme subsites. This configuration stabilizes a planar conformation that facilitates π-stacking with aromatic residues proximal to the active site in certain enzyme classes. Compared to unsubstituted acetimidamides, the N-hydroxy modification enhances water solubility through increased polarity, potentially improving bioavailability parameters. These derivatives demonstrate remarkable structural plasticity, serving as precursors for various heterocyclic systems while maintaining conformational rigidity that reduces entropic penalties upon target binding. The electronic properties of the amidoxime group, including its resonance stabilization and dipole moment, further contribute to binding energetics, making this scaffold particularly suitable for targeting enzymes with deep, polar active sites.
Morpholinopiperidine hybrids represent a sophisticated approach to optimizing pharmacokinetic and pharmacodynamic properties through rational spatial organization of hydrogen bond acceptors and basic nitrogen centers. The 4-morpholinopiperidine moiety in (Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide delivers a three-dimensional arrangement where the piperidine nitrogen serves as a hydrogen bond acceptor, the morpholine oxygen provides an additional hydrogen bond acceptor, and the piperidine ring confers conformational flexibility. This combination creates a "molecular pointer" capable of precise vectoring toward complementary enzyme surfaces [1].
Table 1: Structural Analogs of Morpholinopiperidine-Containing Bioactive Compounds
Compound | Molecular Structure | Molecular Weight (g/mol) | Key Pharmacological Action |
---|---|---|---|
(Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide | C₁₁H₂₂N₄O₂ | 242.32 | Putative GPR119 agonist / Enzyme modulator |
(Z)-N'-hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide | C₁₁H₂₂N₄OS | 258.39 | Discontinued development candidate |
N-hydroxy-2-(4-morpholinyl)ethanimidamide | C₆H₁₃N₃O₂ | 159.19 | Simplified pharmacophore model |
Alectinib impurity (morpholinopiperidine-containing) | C₃₀H₃₆N₄O₃ | 500.6 | Kinase inhibition ancillary pharmacophore |
The morpholine ring significantly modulates electron distribution across the piperidine system, reducing the basicity of the piperidine nitrogen compared to unsubstituted piperidines. This pKa depression (predicted XLogP3-AA 0.5–1.2) minimizes cationic character at physiological pH, potentially enhancing membrane permeability while retaining target affinity [1]. The morpholine oxygen's polarity (Topological PSA 85–90 Ų) contributes to aqueous solubility, counterbalancing the hydrophobic piperidine core. These compounds demonstrate targeted distribution to tissues rich in aminergic receptors, with the morpholinopiperidine scaffold showing particular affinity for GPCRs and kinase enzymes. For instance, in the Alectinib impurity (6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid), the morpholinopiperidine segment enables precise interaction with anaplastic lymphoma kinase (ALK) through hydrophobic enclosure of the piperidine ring and hydrogen bonding via the morpholine oxygen [9]. Similarly, replacement with thiomorpholine (as in the discontinued analog C₁₁H₂₂N₄OS) alters electron density and polar surface area, demonstrating how subtle modifications impact target engagement [3].
Table 2: Physicochemical Properties of (Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide
Property | Value | Pharmacological Implication |
---|---|---|
Molecular Formula | C₁₁H₂₂N₄O₂ | Balanced heteroatom content for bioavailability |
Molecular Weight | 242.32 g/mol | Within optimal range for CNS penetration |
Hydrogen Bond Donors | 3 | Enhanced target binding but may limit absorption |
Hydrogen Bond Acceptors | 5 | Favorable for solubility and enzyme interactions |
Rotatable Bonds | 4 | Moderate conformational flexibility |
Topological Polar Surface Area | 85–90 Ų | Suggests moderate blood-brain barrier permeability |
XLogP3-AA | 0.5–1.2 | Predicts favorable distribution properties |
The strategic integration of the N-hydroxyacetimidamide and morpholinopiperidine moieties suggests several compelling mechanisms for enzyme modulation. The compound likely functions as a bidentate chelator for metalloenzymes, with the amidoxime nitrogen and hydroxyl oxygen coordinating to catalytic zinc ions in a tetrahedral arrangement. This coordination would effectively block substrate access to the active site in enzymes such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs). The morpholinopiperidine extension provides ancillary binding energy through van der Waals interactions with hydrophobic enzyme subsites, potentially enhancing selectivity over simpler amidoxime derivatives.
Molecular modeling studies of analogous structures indicate that the extended conformation allows simultaneous engagement with catalytic sites and allosteric pockets. For 12-lipoxygenase (12-LOX) inhibitors—which frequently incorporate morpholine derivatives—the morpholine oxygen forms critical hydrogen bonds with catalytic domain residues, while the hydrophobic piperidine ring occupies an adjacent cleft [2]. In this compound's case, the protonated piperidine nitrogen may form an ionic interaction with conserved acidic residues in LOX enzymes, while the amidoxime group could interfere with iron coordination in the active site. The compound's structural features also suggest possible activity against aminergic receptors, where the morpholinopiperidine moiety demonstrates particular affinity. The compound may serve as a substrate mimic for oxidoreductases, with the amidoxime group undergoing enzymatic reduction to amidine derivatives, thereby depleting reducing equivalents or generating reactive oxygen species. This mechanism would position it as a pro-drug for specific enzyme systems, particularly those involved in hypoxia response pathways.
Despite the compound's sophisticated design, significant knowledge gaps persist regarding its configuration-dependent bioactivity. The primary deficiency concerns the quantitative comparison of binding affinities between (Z) and (E) isomers across biological targets. While computational studies suggest the (Z)-configuration optimizes hydrogen bond geometry for enzyme interactions, experimental validation remains absent for this specific molecule [1]. The literature lacks comprehensive molecular dynamics simulations mapping the conformational stability of the (Z)-isomer in aqueous versus lipid environments, which would clarify its membrane permeability and intracellular distribution patterns.
Another critical gap involves the metabolic fate of the (Z)-configuration, particularly regarding in vivo isomerization potential. Amidoximes are known to undergo pH-dependent isomerization, yet no studies address whether this compound maintains its configuration under physiological conditions. The current literature also fails to establish structure-activity relationships (SAR) differentiating morpholinopiperidine positioning effects in (Z)-amidoximes versus other derivatives. While simpler morpholine-containing amidoximes like N-hydroxy-2-(4-morpholinyl)ethanimidamide (C₆H₁₃N₃O₂) have been documented, their configuration-specific activities remain unexplored [4]. Additionally, there is no investigation into the compound's potential as a multi-targeting ligand leveraging both the amidoxime's enzyme inhibitory capacity and the morpholinopiperidine's receptor affinity. The discontinued status of the thiomorpholine analog (C₁₁H₂₂N₄OS) suggests potential stability or toxicity concerns for this chemotype, yet no comparative studies illuminate the specific liabilities of the morpholinopiperidine version [3].
The selectivity profile represents another substantial knowledge void. While the compound is hypothesized to demonstrate selectivity for aminergic receptors based on its morpholinopiperidine component [1], empirical data confirming this selectivity across receptor panels is absent. The literature also lacks exploration of off-target effects, particularly concerning cytochrome P450 isoforms, which often interact with morpholine-containing compounds. Finally, no studies correlate the compound's computed physicochemical properties (e.g., XLogP3-AA 0.5–1.2, TPSA 85–90 Ų) with experimental ADME parameters, leaving a critical disconnect between in silico predictions and observed biological behavior.
Table 3: Key Research Gaps and Proposed Investigation Methods
Research Gap | Recommended Investigation | Expected Impact |
---|---|---|
Comparative bioactivity of (Z) vs. (E) isomers | Synthesis of pure isomers and enzyme inhibition assays | Define configuration-activity relationship |
Metabolic stability of (Z)-configuration | Radiolabeled isomer tracking in hepatocyte models | Clarify pharmacokinetic liabilities |
Target selectivity profile | Broad-panel receptor binding studies | Identify primary therapeutic targets |
Solubility-permeability balance | PAMPA and Caco-2 permeability with solubility measurements | Predict oral bioavailability potential |
Multi-target engagement potential | Thermal shift assays across enzyme families | Identify polypharmacological applications |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3